Ezh2-IN-5 Demonstrates Enhanced Wild-Type EZH2 Inhibitory Potency Relative to EPZ-6438 and GSK126
Ezh2-IN-5 exhibits a wild-type EZH2 IC₅₀ of 1.52 nM in enzymatic assays . This potency is substantially higher than the wild-type EZH2 IC₅₀ values reported for EPZ-6438 (Tazemetostat; IC₅₀ = 11 nM in peptide assay) and GSK126 (IC₅₀ = 9.9 nM) under comparable biochemical conditions . The increased enzymatic potency of Ezh2-IN-5 may translate to lower effective concentrations in cellular systems, potentially reducing off-target engagement at higher dosing ranges.
| Evidence Dimension | Wild-type EZH2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.52 nM |
| Comparator Or Baseline | EPZ-6438: 11 nM; GSK126: 9.9 nM |
| Quantified Difference | Ezh2-IN-5 is 7.2-fold more potent than EPZ-6438 and 6.5-fold more potent than GSK126 |
| Conditions | Biochemical enzymatic assay; EPZ-6438 data from peptide assay; GSK126 data from standard methyltransferase assay |
Why This Matters
Higher enzymatic potency enables lower compound usage per experiment, reducing cost per assay and minimizing solvent-related artifacts in cellular studies.
